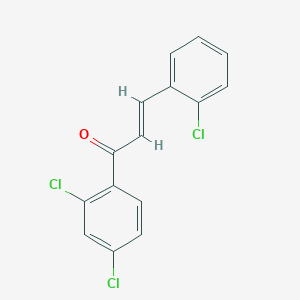

2,2',4'-Trichlorochalcone

Descripción

2,2',4'-Trichlorochalcone is a synthetic chalcone derivative characterized by three chlorine substituents at the 2, 2', and 4' positions of its aromatic rings. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in flavonoid biosynthesis and have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and hypolipidemic effects .

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-6-7-12(14(18)9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHFPKWODSHRBC-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations :

- Chlorine Substitution : The ortho (2 and 2') and para (4') positions in 2,2',4'-Trichlorochalcone likely enhance steric hindrance and electron-withdrawing effects compared to para-substituted analogs like 4,4'-Dichlorochalcone. This may reduce solubility in polar solvents but improve membrane permeability .

- Hydroxy vs. Chloro Groups: 4'-Hydroxy-4-chlorochalcone exhibits distinct hydrogen-bonding capabilities due to the hydroxyl group, contrasting with the purely hydrophobic trichloro derivatives. This difference correlates with its monoamine oxidase inhibition activity .

Hypolipidemic Effects

Enzyme Inhibition

- 4'-Hydroxy-4-chlorochalcone inhibits monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases. Its activity highlights the importance of polar substituents in enzyme binding .

- 2,2',4'-Trichlorochalcone’s lack of hydroxyl groups may redirect its bioactivity toward non-enzymatic targets, such as lipid metabolism pathways, akin to its trichloro isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.